Dehydroaripiprazole
CAS No.: 129722-25-4
Cat. No.: VC21348520
Molecular Formula: C23H25Cl2N3O2
Molecular Weight: 446.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 129722-25-4 |
---|---|
Molecular Formula | C23H25Cl2N3O2 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) |
Standard InChI Key | CDONPRYEWWPREK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Appearance | Solid powder |
Biochemical Properties and Metabolism
Dehydroaripiprazole is formed through the metabolic transformation of aripiprazole, an atypical antipsychotic drug used primarily in the treatment of schizophrenia and other psychotic disorders. The metabolism of aripiprazole to dehydroaripiprazole occurs primarily through two major cytochrome P450 enzymes: CYP3A4 and CYP2D6 . This metabolic pathway represents one of the principal routes for aripiprazole clearance in the human body, with the resulting dehydroaripiprazole retaining significant pharmacological activity.
Pharmacological Mechanism of Action
Dehydroaripiprazole exhibits a pharmacological profile similar to its parent compound, characterized by a complex interaction with multiple neurotransmitter systems. The primary mechanism involves binding with both postsynaptic dopamine receptors and presynaptic autoreceptors, effectively blocking dopamine from attaching to these receptors . This action prevents the postsynaptic response typically triggered by dopamine, contributing to its antipsychotic effects.
Pharmacokinetic Variability
Individual Variability in Metabolism
Research has demonstrated substantial inter-individual variability in the metabolism of aripiprazole to dehydroaripiprazole. A comprehensive pharmacokinetic study involving 155 drug monitoring samples from psychiatric patients revealed striking differences in concentration/dose (C/D) ratios among patients:
Compound | Range in C/D Ratios |
---|---|
Aripiprazole | 37-fold variation |
Dehydroaripiprazole | 78-fold variation |
Combined (aripiprazole + dehydroaripiprazole) | 27-fold variation |
The data illustrates that dehydroaripiprazole exhibits even greater pharmacokinetic variability than its parent compound, with a remarkable 78-fold range in C/D ratios observed across patients . Interestingly, the variability of the combined active moieties (aripiprazole plus dehydroaripiprazole) was 25-30% less than for aripiprazole alone, suggesting that the metabolism to dehydroaripiprazole partially compensates for variations in aripiprazole levels .
Factors Influencing Pharmacokinetic Variability
Multiple factors contribute to the observed pharmacokinetic variability of dehydroaripiprazole, including:
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Genetic polymorphisms affecting CYP2D6 and CYP3A4 enzymatic activity
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Drug-drug interactions, particularly with CYP2D6 inhibitors such as paroxetine and fluoxetine
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Patient-specific factors including weight, which significantly influences drug absorption
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CYP2D6 metabolizing phenotype (poor, intermediate, extensive, or ultrarapid metabolizers)
Despite the substantial range in metabolism, sex differences appear to have minimal impact on dehydroaripiprazole pharmacokinetics. Research indicates that median C/D ratios between male and female patients differ by less than 15%, with no statistically significant differences (P > 0.14) .
Clinical Significance and Therapeutic Monitoring
Relationship Between Plasma Levels and Clinical Response
Clinical studies have demonstrated meaningful correlations between dehydroaripiprazole plasma concentrations and therapeutic outcomes in patients with schizophrenia. In a study involving 45 patients (19 male, 26 female) treated with aripiprazole, investigators found that clinical responders exhibited significantly higher plasma concentrations of dehydroaripiprazole compared to non-responders .
The following table summarizes the key findings:
Parameter | Responders (n=28) | Non-responders (n=17) | P-value |
---|---|---|---|
Daily dosage (mg) | 15.0 ± 5.9 | 12.9 ± 6.9 | 0.203 |
Aripiprazole concentration (ng/mL) | 234.4 ± 156.7 | 163.5 ± 77.2 | 0.117 |
Dehydroaripiprazole concentration (ng/mL) | 101.6 ± 58.0 | 66.0 ± 48.4 | 0.023 |
These results reveal that while there was no significant difference in daily dosage or aripiprazole plasma levels between responders and non-responders, dehydroaripiprazole concentrations were significantly higher in patients who responded to treatment (P = 0.023) . This finding suggests that dehydroaripiprazole levels may serve as a better predictor of clinical response than either the parent compound or dosage alone.
Importance of Therapeutic Drug Monitoring
The substantial variability in dehydroaripiprazole blood levels among patients receiving identical doses of aripiprazole underscores the importance of therapeutic drug monitoring in clinical practice. Monitoring serves several critical functions:
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Verification that plasma concentrations are within the therapeutic range
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Identification of patients with poor medication adherence
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Prevention of drug toxicity due to excessive concentrations
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Optimization of dose adjustments based on individual patient metabolism
Research indicates that therapeutic drug monitoring of both aripiprazole and dehydroaripiprazole can significantly improve clinical outcomes and reduce the trial-and-error approach often employed in antipsychotic treatment .
Recent Advances in Precision Medicine Approaches
Population Pharmacokinetic Modeling
Recent research has focused on developing sophisticated pharmacokinetic models to guide individualized dosing strategies for aripiprazole. A 2024 study developed the first population pharmacokinetic model for long-acting injectable aripiprazole that includes both the parent compound and dehydroaripiprazole .
This prospective study involved 93 patients (21 for model development, 71 for external validation) and employed a one-compartment model with linear absorption and elimination to describe both aripiprazole and dehydroaripiprazole concentrations . The research identified several key factors influencing pharmacokinetics:
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Patient weight was determined to be the primary factor affecting drug absorption
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CYP2D6 metabolizing phenotype significantly impacted total drug exposure
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Concomitant treatment with strong CYP2D6 inhibitors substantially altered drug metabolism
Applications in Clinical Practice
The development of population pharmacokinetic models represents a significant advancement toward precision medicine in psychiatric treatment. These models provide a framework for personalized dosage recommendations that:
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Maximize the probability of achieving optimal therapeutic concentrations
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Minimize adverse effects associated with excessive exposure
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Reduce the need for empirical dose adjustments based on clinical response alone
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Account for individual variability in metabolism based on genetic and environmental factors
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